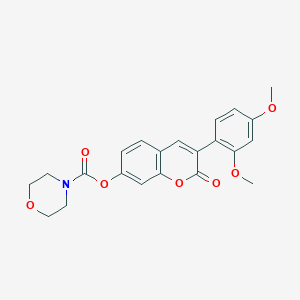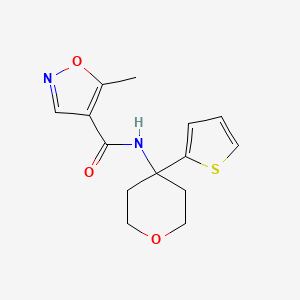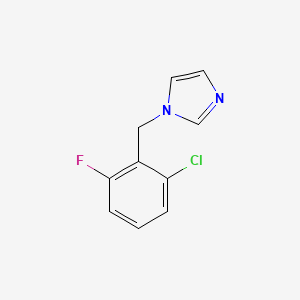
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate, also known as DMOCO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMOCO belongs to the class of coumarin derivatives and possesses a unique chemical structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. For example, 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer cell invasion and metastasis. 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. Inflammation is characterized by the activation of various immune cells and the release of pro-inflammatory cytokines, and 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been shown to inhibit these processes. In neurodegenerative disorders, 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been found to protect against neuronal damage and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate for lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate also possesses a unique chemical structure that makes it a promising candidate for drug development. However, one limitation of 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is its potential toxicity, which requires careful evaluation in preclinical studies.
Zukünftige Richtungen
There are several future directions for 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate research, including the development of novel drug formulations and the investigation of its potential therapeutic applications in other diseases. 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has also been found to possess antioxidant properties, which may have implications for its use in the treatment of oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate and its potential interactions with other drugs.
Synthesemethoden
The synthesis of 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate involves the reaction of 3-(2,4-dimethoxyphenyl)-2-hydroxychromen-7-one with morpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been shown to exhibit anti-proliferative and anti-metastatic effects in various cancer cell lines. Inflammation is a key factor in the development of many diseases, and 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been found to possess potent anti-inflammatory properties. In neurodegenerative disorders such as Alzheimer's disease, 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.
Eigenschaften
IUPAC Name |
[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO7/c1-26-15-5-6-17(20(12-15)27-2)18-11-14-3-4-16(13-19(14)30-21(18)24)29-22(25)23-7-9-28-10-8-23/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUMUIZEHOVFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)N4CCOCC4)OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2539590.png)
![2-[5-Fluoro-2,6-dioxo-3-(oxolan-2-yl)-1,2,3,6-tetrahydropyrimidin-1-yl]acetic acid](/img/structure/B2539592.png)
![N-[4-(acetylamino)phenyl]-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2539594.png)


![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-bromobenzamide](/img/structure/B2539601.png)
![1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2539602.png)
![N-(3,4-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2539605.png)

![1-(4-fluorophenyl)-6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2539609.png)
![3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one](/img/structure/B2539610.png)
![4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester](/img/structure/B2539611.png)
![N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2539612.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2539613.png)